
5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a pyrimidine ring, an indole moiety, and an oxadiazole ring. These structural components are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be formed through Fischer indole synthesis.
Pyrimidine Ring Introduction: The pyrimidine ring can be introduced via a condensation reaction with appropriate reagents.
Oxadiazole Ring Formation: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the pyrimidine ring.
Substitution: Various substitution reactions can occur, especially on the pyrimidine and indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine would depend on its specific biological target. Generally, compounds with these structural features can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-triazol-2-amine: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine may confer unique properties, such as specific electronic characteristics or biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C14H10N6O |
|---|---|
Poids moléculaire |
278.27 g/mol |
Nom IUPAC |
5-(3-pyrimidin-2-yl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H10N6O/c15-14-20-19-13(21-14)8-2-3-11-9(6-8)10(7-18-11)12-16-4-1-5-17-12/h1-7,18H,(H2,15,20) |
Clé InChI |
FKOFSCFFWGHTPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=CNC3=C2C=C(C=C3)C4=NN=C(O4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


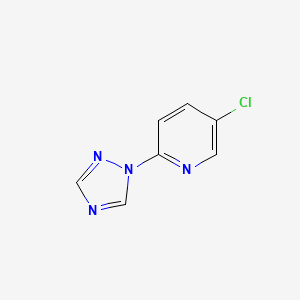
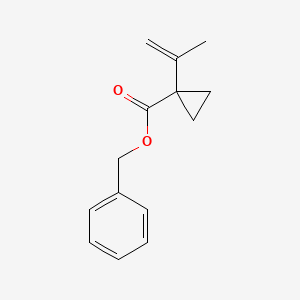
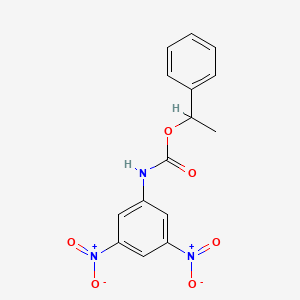
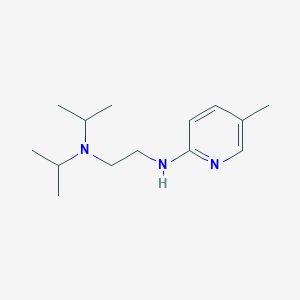
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
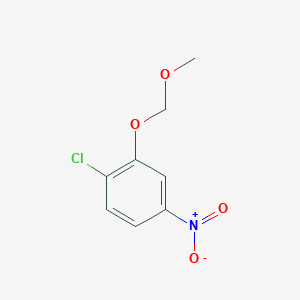
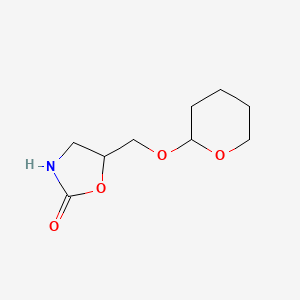



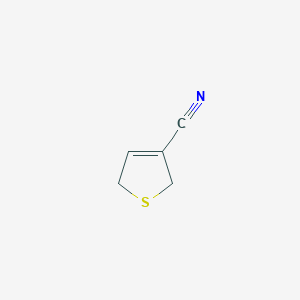


![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)
